molecular formula C24H20ClN5O3S B15039143 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15039143
M. Wt: 494.0 g/mol
InChI Key: XEEOVQZDEHMZGO-VULFUBBASA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives in the presence of a suitable catalyst.

    Hydrazone Formation: The final step involves the reaction of the triazole derivative with 4-hydroxy-3-methoxybenzaldehyde to form the hydrazone linkage, resulting in the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage or the triazole ring, resulting in the formation of corresponding amines or reduced triazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and the hydrazone linkage are key structural features that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the triazole ring and the sulfanyl group, but differ in the substituents attached to the aromatic rings. The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H20ClN5O3S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5O3S/c1-33-21-13-16(7-12-20(21)31)14-26-27-22(32)15-34-24-29-28-23(17-5-3-2-4-6-17)30(24)19-10-8-18(25)9-11-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

XEEOVQZDEHMZGO-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O

Origin of Product

United States

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